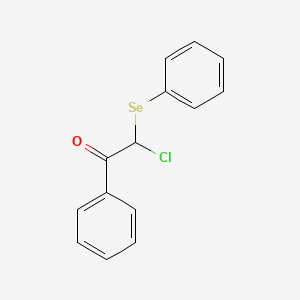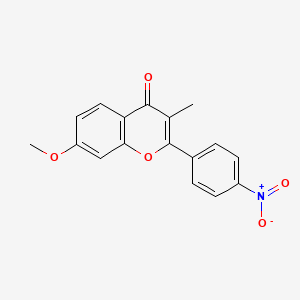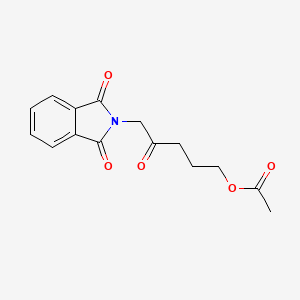
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves several steps. One common method includes the reaction of specific precursors under controlled conditions to achieve the desired product. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles, often scaling up the laboratory procedures to accommodate larger quantities.
Analyse Des Réactions Chimiques
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired outcome. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for various diseases.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one can be compared with other similar compounds, such as:
6,10-Dimethylundec-9-en-2-one: This compound shares a similar structure but lacks the hydroxyl groups present in this compound.
6,10-Dimethylundec-5-en-2-one: Another similar compound, differing in the position of the double bond and the presence of hydroxyl groups.
Propriétés
| 119181-00-9 | |
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
9,10-dihydroxy-6,10-dimethylundec-5-en-2-one |
InChI |
InChI=1S/C13H24O3/c1-10(6-5-7-11(2)14)8-9-12(15)13(3,4)16/h6,12,15-16H,5,7-9H2,1-4H3 |
Clé InChI |
LULGAMGLRIFCJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=O)C)CCC(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









